6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a chloro and nitro group on the quinoxaline ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
The primary target of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of d-amino acids and has been implicated in several neurological disorders .
Mode of Action
This compound interacts with DAAO and inhibits its activity . The compound binds to DAAO, preventing it from catalyzing the oxidation of d-amino acids. This results in an increase in the concentration of d-amino acids, particularly d-serine, which is a co-agonist of the NMDA receptor .
Biochemical Pathways
The inhibition of DAAO by this compound affects the metabolic pathway of d-amino acids . This leads to an increase in the levels of d-serine, which can activate the glycine modulatory site of the NMDA receptor . The NMDA receptor is involved in synaptic plasticity, which is important for learning and memory.
Result of Action
The inhibition of DAAO by this compound leads to an increase in the concentration of d-serine . This can enhance the activation of the NMDA receptor, which may result in improved cognitive function . Additionally, the compound has shown significant anticonvulsant action .
Biochemical Analysis
Biochemical Properties
6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO), with IC50 values ranging from 0.6 to 15 μM in vitro . This interaction with DAAO suggests that this compound could play a significant role in biochemical reactions involving this enzyme.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with DAAO, leading to inhibition of this enzyme . This could result in changes in gene expression and other cellular processes regulated by DAAO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding of the reactants at room temperature, resulting in high atom economy and minimal environmental impact . Another method involves heating a mixture of o-phenylenediamine in hydrochloric acid, followed by filtration and washing with ethanol to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, where the reactants are sourced and procured in large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Lacks the chloro and nitro substituents, resulting in different chemical and biological properties.
6-Chloroquinoxaline-2,3-dione: Similar structure but without the nitro group.
5-Nitroquinoxaline-2,3-dione: Similar structure but without the chloro group.
Uniqueness
6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential biological activity. These substituents allow for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGQYULZQIEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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